
Zinc bacteriochlorophyll a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zn-Bacterio-chlorophyll a is a metallotetrapyrrole.
Applications De Recherche Scientifique
Role in Health and Disease Prevention
Zinc is a vital micronutrient involved in numerous physiological and biochemical processes in the human body. Its influence on immune system modulation can enhance responses to pathogens, reduce inflammatory responses, and potentially possess anti-carcinogenic effects. The interaction of zinc with gut microbiota indicates a symbiotic relationship, affecting the natural course of gastrointestinal diseases. Moreover, zinc's preliminary viral antireplicative effects suggest its potential in treatment and prevention of diseases like COVID-19, highlighting its importance in health and disease prevention (Scarpellini et al., 2022).
Agronomic Biofortification
Zinc deficiency is a major health problem, especially in developing countries where diets predominantly consist of cereal-based foods with low zinc concentrations. Agronomic biofortification, a strategy to improve the nutritional value of crop plants, includes optimized fertilizer applications to enhance the zinc content of crops like wheat and rice. This approach is crucial for improving human health, particularly in zinc-deficient regions (Cakmak & Kutman, 2018).
Biomedical Applications
Zinc-containing bioactive glasses are gaining attention for their roles in bone regeneration and tissue engineering. These materials, due to their antibacterial effects and bioactivity, are considered for various applications, including bone tissue scaffolds, bone filling granules, and bioactive coatings. Understanding their in vitro biological behavior, cytotoxic effects, and degradation characteristics is essential for their application in bone regeneration strategies (Balasubramanian et al., 2015).
Antimicrobial Applications
Zinc oxide nanoparticles (ZnO NPs) exhibit significant antibacterial properties, making them suitable for various applications, including antibacterial coatings in food packaging, refrigerators, dishwashers, and food containers to prevent spoilage. The release of reactive oxygen species (ROS) from the surface of ZnO NPs can damage microorganisms, indicating their potential as an antibacterial agent (Kalra et al., 2022).
Role in Respiratory Health
Zinc plays a critical role in the respiratory epithelium, acting as an antioxidant, organelle stabilizer, anti-apoptotic agent, and a vital component for wound healing and DNA synthesis. Its protective role for the airway epithelium against noxious agents suggests important implications for conditions like asthma and other inflammatory diseases where the physical barrier is vulnerable (Truong-Tran et al., 2001).
Propriétés
Nom du produit |
Zinc bacteriochlorophyll a |
|---|---|
Formule moléculaire |
C55H74N4O6Zn |
Poids moléculaire |
952.6 g/mol |
Nom IUPAC |
zinc;methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |
InChI |
InChI=1S/C55H75N4O6.Zn/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+;/t31-,32-,34-,35+,39-,40+,51-;/m1./s1 |
Clé InChI |
RIRRBPQKSNZHKW-AGGZHOMASA-M |
SMILES isomérique |
CC[C@@H]1[C@H](C2=CC3=C(C(=C([N-]3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C.[Zn+2] |
SMILES canonique |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Zn+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)
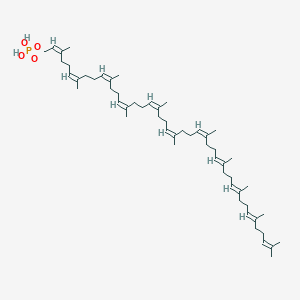
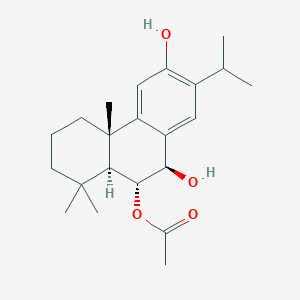
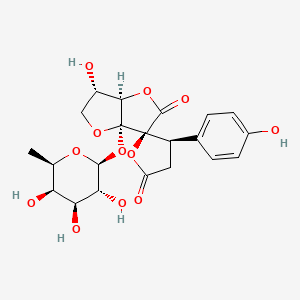


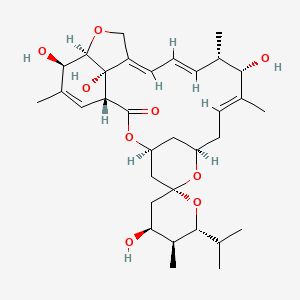
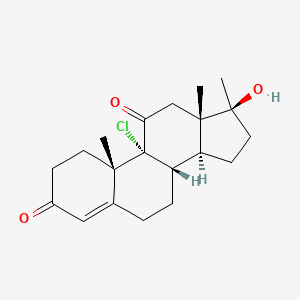
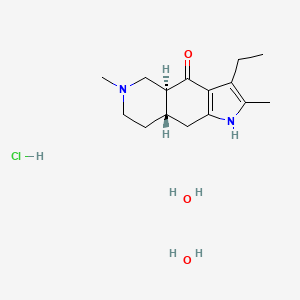
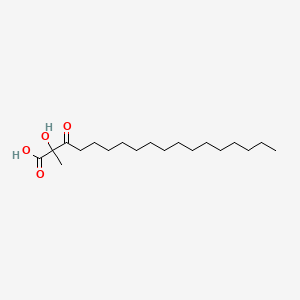


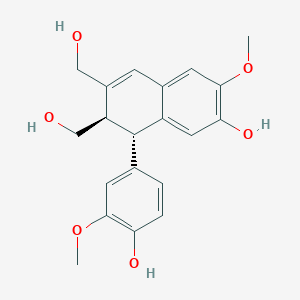
![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)